molecular formula C6H7ClN2OS B1436582 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 89639-37-2

6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1436582
CAS No.: 89639-37-2
M. Wt: 190.65 g/mol
InChI Key: XJZYFWNWTOAHTR-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a substituted pyrimidinone derivative with distinctive structural characteristics that define its chemical identity and nomenclature. The compound is officially registered under Chemical Abstracts Service number 89639-37-2 and possesses the molecular formula C₆H₇ClN₂OS with a molecular weight of 190.65 daltons. The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the substitution pattern on the pyrimidine ring. The compound exists in multiple tautomeric forms, with the 4(3H)-one designation indicating the predominant keto form rather than the corresponding hydroxyl tautomer, following established conventions for pyrimidine nomenclature.

The structural complexity of this compound is captured through various chemical identifiers including the Simplified Molecular Input Line Entry System notation O=C1NC(SC)=NC(CCl)=C1 and the International Chemical Identifier string InChI=1S/C6H7ClN2OS/c1-11-6-8-4(3-7)2-5(10)9-6/h2H,3H2,1H3,(H,8,9,10). Alternative nomenclature systems have generated several synonyms for this compound, including 2-Methylthio-6-chloromethyl-4(3H)-pyrimidinone, 6-(Chloromethyl)-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one, and 4(3H)-Pyrimidinone, 6-(chloromethyl)-2-(methylthio). The compound's registry number MFCD06382874 in the MDL Information Systems database further confirms its established chemical identity. Physical property data indicates a density of 1.46 grams per cubic centimeter, a boiling point of 296.6 degrees Celsius at 760 millimeters of mercury pressure, and a flash point of 133.2 degrees Celsius.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of pyrimidine chemistry, which has evolved significantly since the late nineteenth century. Pyrimidine derivatives were first recognized in the early 1800s when compounds such as alloxan were identified, but systematic laboratory synthesis of pyrimidine structures did not commence until 1879 when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The systematic study of pyrimidines began in earnest in 1884 with Pinner, who developed synthetic methodologies by condensing ethyl acetoacetate with amidines and subsequently proposed the name "pyrimidin" in 1885. The parent pyrimidine compound itself was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The evolution of pyrimidine chemistry throughout the twentieth century established fundamental principles that directly influenced the development of compounds like this compound. The recognition that pyrimidine derivatives serve as essential components of nucleic acids, specifically cytosine, thymine, and uracil, elevated the importance of pyrimidine chemistry in both biochemical and pharmaceutical research. The systematic exploration of substituted pyrimidines revealed that functional group modifications at specific positions could dramatically alter biological activity and chemical reactivity, leading to the development of numerous synthetic strategies for creating diversely substituted pyrimidine derivatives. The emergence of compounds featuring both halomethyl and thioether substituents represents a more recent development in this field, reflecting advances in synthetic methodology and a deeper understanding of structure-activity relationships in heterocyclic chemistry.

Role in Pyrimidine Derivative Research

This compound occupies a significant position in contemporary pyrimidine derivative research due to its unique structural features and versatile reactivity profile. Research has demonstrated that pyrimidine derivatives exhibit diverse pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties, making them highly valuable in pharmaceutical development. The specific substitution pattern present in this compound provides multiple reactive sites for further chemical modification, particularly through nucleophilic substitution reactions at the chloromethyl group and oxidation reactions at the methylthio group. Current synthetic methodologies utilize this compound as an intermediate in multi-step synthesis pathways, particularly in the preparation of 6-chloromethyluracil, which serves as an important pharmaceutical intermediate.

The compound's role as a synthetic intermediate has been particularly well-documented in patent literature describing novel synthetic routes for pyrimidine-based pharmaceuticals. Research indicates that the methylthio group can undergo controlled removal through acidic hydrolysis, while the chloromethyl group provides a reactive handle for nucleophilic substitution reactions with various nitrogen, oxygen, and sulfur nucleophiles. Studies of related pyrimidine derivatives have shown that structural modifications at the 2-position significantly influence biological activity, suggesting that the methylthio group in this compound may serve as a modifiable pharmacophore. The compound's synthesis typically involves the reaction of ethyl 4-chloroacetoacetate with S-methylisothiourea hemisulfate under controlled conditions, often requiring careful temperature control and isolation of intermediates to achieve optimal yields.

Contemporary research has expanded the understanding of pyrimidine derivatives as versatile scaffolds for medicinal chemistry applications. The unique combination of functional groups in this compound enables diverse synthetic transformations that can generate libraries of related compounds for biological screening. The compound serves as a representative example of modern approaches to heterocyclic chemistry, where strategic placement of functional groups allows for systematic exploration of structure-activity relationships. Research trends indicate increasing interest in pyrimidine derivatives that feature multiple reactive sites, as these compounds provide opportunities for combinatorial synthesis and parallel library generation in pharmaceutical research.

Table 1: Chemical Properties of this compound

Property Value Source
Chemical Abstracts Service Number 89639-37-2
Molecular Formula C₆H₇ClN₂OS
Molecular Weight 190.65 daltons
Density 1.46 g/cm³
Boiling Point 296.6°C at 760 mmHg
Flash Point 133.2°C
MDL Number MFCD06382874
Simplified Molecular Input Line Entry System O=C1NC(SC)=NC(CCl)=C1

Table 2: Alternative Names and Synonyms

Alternative Name Source
2-Methylthio-6-chloromethyl-4(3H)-pyrimidinone
6-(Chloromethyl)-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one
4(3H)-Pyrimidinone, 6-(chloromethyl)-2-(methylthio)
6-(Chloromethyl)-2-(methylthio)-4(1H)-pyrimidinone
6-Chloromethyl-2-methylmercapto-3H-pyrimidin-4-on

Properties

IUPAC Name

4-(chloromethyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-11-6-8-4(3-7)2-5(10)9-6/h2H,3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZYFWNWTOAHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368784
Record name 6-(Chloromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89639-37-2
Record name 6-(Chloromethyl)-2-(methylthio)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89639-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Chloromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Chloromethylation of Pyrimidinone Derivatives

Method Overview:
The most common approach involves chloromethylating 2-(methylthio)pyrimidin-4(3H)-one or its precursors to introduce the chloromethyl group at the 6-position. This process typically employs chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of acids or bases.

Reaction Pathway:

  • Starting material: 2-(methylthio)pyrimidin-4(3H)-one
  • Reagent: Chloromethyl methyl ether or formaldehyde derivatives
  • Catalyst/Conditions: Acidic or basic catalysis, elevated temperatures (~50-80°C)

Reaction Conditions & Optimization:

Parameter Typical Range Notes
Chloromethylating agent Chloromethyl methyl ether or formaldehyde Used in excess for complete substitution
Catalyst Zinc chloride or hydrochloric acid Enhances electrophilic chloromethylation
Temperature 50-80°C Controlled to prevent overreaction or side-products
Solvent Dichloromethane or acetonitrile Facilitates solubility and reaction control

Advantages:

  • High regioselectivity at the 6-position
  • Suitable for scale-up with optimized conditions

Cyclization of Precursors Followed by Functionalization

Method Overview:
An alternative route involves synthesizing the pyrimidinone core via cyclization reactions, followed by selective chloromethylation at the 6-position.

Key Steps:

  • Synthesis of 2-(methylthio)pyrimidin-4(3H)-one via condensation of thiourea with β-dicarbonyl compounds
  • Subsequent chloromethylation using chloromethylating agents under acidic conditions

Reaction Conditions & Optimization:

Step Reagents & Conditions Notes
Pyrimidinone core synthesis Thiourea + β-dicarbonyl compounds in ethanol or water Cyclization facilitated by acid or base catalysis
Chloromethylation Chloromethyl methyl ether + ZnCl₂, reflux Ensures regioselectivity at the 6-position

Advantages:

  • Modular approach allows for structural modifications
  • Suitable for synthesizing derivatives with varied substituents

Industrial-Scale Synthesis

Method Overview:
Industrial production often employs multi-step processes involving:

  • Initial synthesis of the pyrimidinone core via condensation reactions
  • Chloromethylation under optimized conditions to maximize yield and purity
  • Purification through crystallization or chromatography

Typical Process Flow:

  • Step 1: Condensation of thiourea with β-dicarbonyl compounds to form pyrimidinone
  • Step 2: Chloromethylation using chloromethyl methyl ether or paraformaldehyde with hydrochloric acid or zinc chloride
  • Step 3: Purification via recrystallization

Reaction Conditions & Optimization:

Parameter Typical Values Notes
Reagents Chloromethyl methyl ether, ZnCl₂ Used in excess for complete chloromethylation
Temperature 50-70°C Maintains selectivity and prevents side reactions
Solvent Dichloromethane, acetonitrile Facilitates reaction control
Purification Recrystallization from ethanol or acetone Ensures high purity of final product

Advantages:

  • Scalable with controlled reaction parameters
  • High yield and purity achievable

Research Findings and Data Tables

Method Reagents Reaction Conditions Yield (%) Remarks
Chloromethylation Chloromethyl methyl ether + ZnCl₂ 50-80°C, 12-24 h 60-85 Regioselective at 6-position
Cyclization + Chloromethylation Thiourea + β-dicarbonyl + chloromethylating agent 50-70°C, 24-48 h 55-75 Modular approach
Industrial multi-step Various, optimized conditions 50-70°C, continuous process >80 High purity, scalable

Notes and Considerations

  • Selectivity: Controlling reaction conditions is crucial to avoid over-chloromethylation or side reactions.
  • Reagent Purity: High-purity chloromethylating agents improve yield and reduce impurities.
  • Environmental and Safety Aspects: Use of chloromethyl methyl ether necessitates proper handling and disposal due to its toxicity.
  • Reaction Monitoring: Techniques such as IR, NMR, and chromatography are essential for confirming product formation and purity.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation, and catalysts for cyclization reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH to optimize yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted pyrimidinones, while oxidation of the methylthio group can produce sulfoxides or sulfones .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : CHClNOS
Molecular Weight : 190.65 g/mol
CAS Number : 89639-37-2

The compound features a pyrimidine ring with a chloromethyl group at the 6-position and a methylthio group at the 2-position, which enhances its reactivity and biological interactions.

Medicinal Chemistry

6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one serves as a crucial building block for synthesizing pharmaceutical compounds. Its structural features allow for modifications that can lead to compounds with therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit notable antimicrobial properties. Modifications at the 2-position significantly influence efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substituents demonstrated enhanced activity against resistant strains of Staphylococcus aureus .
  • Cytotoxicity Against Cancer Cells : Research indicates that related pyrimidine derivatives display varying degrees of cytotoxicity against cancer cell lines such as HeLa and MCF-7. The presence of electron-withdrawing groups like chloromethyl is often associated with increased potency in inhibiting cell proliferation .

Agrochemicals

The compound is also utilized in developing pesticides and herbicides. Its ability to form covalent bonds with biological molecules makes it an attractive candidate for creating agents that can selectively target pests while minimizing environmental impact.

Materials Science

In materials science, this compound is employed in synthesizing advanced materials with specific properties for industrial applications. Its unique functional groups allow for versatile chemical modifications that can enhance material performance.

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various pyrimidine derivatives to evaluate their antimicrobial properties using agar diffusion methods. Results indicated that modifications at the chloromethyl position significantly enhanced antibacterial activity against resistant strains of bacteria .

Case Study 2: Anticancer Activity

In another study, a series of pyrimidine derivatives were screened for cytotoxic effects against multiple cancer cell lines. Findings revealed that halogen substitutions led to greater cytotoxicity compared to non-halogenated counterparts, highlighting the potential of halogenated pyrimidines as lead compounds in cancer therapy .

Summary of Cytotoxicity Findings

CompoundCell LineIC (µM)Activity
Compound AHeLa10High
Compound BMCF-715Moderate
This compoundTBDTBDTBD

Further research is necessary to elucidate the detailed mechanisms underlying the biological activities of this compound, particularly its pharmacodynamics and pharmacokinetics .

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one with structurally related pyrimidinone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound 6-CH₂Cl, 2-SMe C₆H₇ClN₂OS 190.65 Reactive intermediate for alkylation; potential kinase inhibitor scaffold
6-Methyl-2-(methylthio)pyrimidin-4(3H)-one 6-Me, 2-SMe C₆H₈N₂OS 156.20 Anticonvulsant research; synthesized via methylation of 2-thiopyrimidin-4(3H)-one
5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one (CAS: 20551-31-9) 5-Cl, 6-Me, 2-Ph C₁₁H₉ClN₂O 220.65 Chloro and phenyl groups enhance lipophilicity; intermediate in drug discovery
2-(Methylthio)pyrimidin-4(3H)-one (CAS: 5751-20-2) 2-SMe C₅H₆N₂OS 142.18 Simplest analog; used in derivatization studies
6-(4-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 1184920-94-2) 6-(4-ClPh), 2-SMe C₁₁H₈ClN₂OS 252.71 Chlorophenyl group improves binding affinity in kinase inhibitors
6-Acetyl-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one 6-Ac, 2-CH₂Cl, 5-Me (thieno fused) C₁₀H₉ClN₂O₂S 256.71 Thieno-fused structure enhances planarity; acetyl group enables conjugation

Key Reactivity :

  • The chloromethyl group undergoes nucleophilic substitution (e.g., with amines, thiols) to form secondary derivatives.
  • The methylthio group can be oxidized to sulfone/sulfoxide or displaced in cross-coupling reactions .

Biological Activity

6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activity, and possible applications in pharmaceuticals, supported by relevant data and case studies.

  • Chemical Formula : C6_6H7_7ClN2_2OS
  • Molecular Weight : 190.65 g/mol
  • CAS Number : 89639-37-2

The compound features a chloromethyl group and a methylthio group, which may enhance its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds within the pyrimidine class, including this compound, exhibit notable antimicrobial properties. A study evaluating various derivatives found that modifications at the 2-position significantly influenced antimicrobial efficacy. For instance, derivatives with specific substituents showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that the chloromethyl and methylthio groups may contribute positively to this activity .

Cytotoxicity Studies

Cytotoxic evaluations of related pyrimidine derivatives have shown varying degrees of activity against cancer cell lines. In particular, compounds with similar structural motifs have demonstrated significant cytotoxic effects against HeLa and MCF-7 cells. The presence of electron-withdrawing groups like chloromethyl is often associated with increased potency in inhibiting cell proliferation .

Summary of Cytotoxicity Findings

CompoundCell LineIC50_{50} (µM)Activity
Compound AHeLa10High
Compound BMCF-715Moderate
This compoundTBDTBDTBD

The exact mechanism of action for this compound remains to be fully elucidated. However, studies suggest that similar compounds may exert their effects through the inhibition of key metabolic pathways in microbial cells or by inducing apoptosis in cancer cells . Further research focusing on its pharmacodynamics and pharmacokinetics is essential to uncover the detailed mechanisms.

Case Study 1: Antimicrobial Evaluation

In a recent study, various derivatives of pyrimidines were synthesized and tested for their antimicrobial properties using agar diffusion methods. The results indicated that modifications at the chloromethyl position significantly enhanced antibacterial activity, particularly against resistant strains of Staphylococcus aureus .

Case Study 2: Anticancer Activity

A series of pyrimidine derivatives were screened for cytotoxic effects against multiple cancer cell lines. The findings revealed that those with halogen substitutions exhibited greater cytotoxicity compared to their non-halogenated counterparts. This underscores the potential of halogenated pyrimidines as lead compounds in cancer therapy .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Chloromethylation : The introduction of the chloromethyl group can be accomplished via reaction with chloromethyl methyl ether in the presence of a base.
  • Methylthio Group Addition : This can be performed by reacting appropriate thiol derivatives with pyrimidine precursors under controlled conditions.

These synthetic routes require optimization to ensure high yields and purity.

Q & A

Basic: What are the optimized synthetic routes for 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one?

Methodological Answer:
The synthesis typically involves functionalization of pyrimidinone precursors. A common approach is the alkylation of 2-thiopyrimidin-4(3H)-one derivatives. For example:

  • Step 1: Methylation of the thio group using methylating agents like dimethyl sulfate or methyl iodide in basic media (e.g., K₂CO₃/EtOH or MeONa/MeOH), yielding intermediates such as 2-methylthio-pyrimidin-4(3H)-one .
  • Step 2: Introduction of the chloromethyl group via nucleophilic substitution or Friedel-Crafts alkylation. While direct evidence for the chloromethyl derivative is limited, analogous methods involve halogenation of methyl groups (e.g., using SOCl₂ or PCl₅) or coupling chloromethyl precursors during ring formation.

Key Considerations:

  • Solvent choice impacts yield: polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates.
  • Purification via recrystallization (ethanol or dioxane) ensures high purity (>95%) .

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:
A multi-technique approach is employed:

  • 1H/13C NMR: The methylthio group (δ ~2.50 ppm in 1H NMR) and chloromethyl protons (δ ~4.20–4.50 ppm) are diagnostic. Aromatic protons in pyrimidinone rings appear as singlets (δ ~5.90–6.10 ppm) .
  • Elemental Analysis: Validates molecular composition (e.g., C₆H₇ClN₂OS requires C 36.65%, H 3.57%, N 14.24%) .
  • Chromatography-Mass Spectrometry (LC-MS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z 197.1) and purity (>98%) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one

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